molecular formula C15H25ClN2 B3852459 (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine

(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine

Cat. No. B3852459
M. Wt: 268.82 g/mol
InChI Key: ZTQRGIODKAYFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as 4C-D, is a chemical compound that belongs to the class of phenethylamines. It is a relatively new compound that has been synthesized in recent years. The purpose of

Mechanism of Action

The mechanism of action of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of this receptor by (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine may lead to alterations in perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine are not well documented. However, it is thought to have similar effects to other phenethylamines, such as 2C-D and 2C-E. These effects may include alterations in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in lab experiments include its relatively low cost and availability. However, its psychoactive effects may make it difficult to use in certain experiments. Additionally, the lack of research on its biochemical and physiological effects may limit its use in certain experiments.

Future Directions

There are several future directions for research on (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine. One area of research could be to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to investigate its mechanism of action and its effects on the brain. Finally, research could be conducted to determine its safety profile and potential for abuse.
Conclusion
In conclusion, (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a relatively new compound that has been synthesized in recent years. It has been used in scientific research to investigate its potential as a psychoactive substance. Its mechanism of action is thought to involve partial activation of the serotonin 5-HT2A receptor. However, its biochemical and physiological effects are not well documented. Future research could investigate its potential as a treatment for psychiatric disorders and its safety profile.

Scientific Research Applications

(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have a similar structure to other phenethylamines, such as 2C-D and 2C-E, which are known to have psychoactive effects. Studies have shown that (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2/c1-4-17(5-2)11-12-18(6-3)13-14-7-9-15(16)10-8-14/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQRGIODKAYFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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